4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Catalog No.
S3102434
CAS No.
363590-98-1
M.F
C19H20N2O3
M. Wt
324.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benz...

CAS Number

363590-98-1

Product Name

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

IUPAC Name

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Molecular Formula

C19H20N2O3

Molecular Weight

324.38

InChI

InChI=1S/C19H20N2O3/c1-23-15-5-3-13(4-6-15)19(22)20-10-9-14-12-21-18-8-7-16(24-2)11-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)

InChI Key

WTDIADWOMRXTEQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

solubility

not available

Optical Applications of 4-Methoxy-2-Nitroaniline

Specific Scientific Field: Materials Science and Optics

Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The properties of the grown single crystal were analyzed using various techniques such as single crystal X-ray diffraction (XRD), powder XRD, Fourier transform infrared (FTIR) and FT-Raman spectral analyses, UV–Vis-NIR studies, photoluminescence analysis, and thermal (TG/DTA) analyses .

Results or Outcomes: The grown crystal belongs to an orthorhombic crystal system with specific unit cell parameters . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .

Biological Potential of Indole Derivatives

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These properties make indole derivatives interesting for researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the specific biological activity being studied. For example, antiviral activity can be tested using various in vitro assays against a broad range of RNA and DNA viruses .

Results or Outcomes: Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Melatonin and Its Derivatives

Specific Scientific Field: Neuroscience and Endocrinology

Methods of Application or Experimental Procedures: Melatonin can be administered orally, intravenously, or in a transdermal patch to study its effects on sleep patterns, mood disorders, and other neurological conditions .

Results or Outcomes: Studies have shown that melatonin can help treat insomnia and other sleep disorders . It may also have potential benefits in treating mood disorders, such as depression and anxiety .

Neuroprotective Properties of Indole Derivatives

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: Indole derivatives, including the compound , have been synthesized as new multifunctional neuroprotectors . These compounds have good safety profiles and exhibit strong neuroprotection against oxidative stress .

Methods of Application or Experimental Procedures: The neuroprotective properties of these compounds are typically studied using in vitro assays, such as the SH-SY5Y cell line and rat-brain synaptosomes .

Results or Outcomes: The hydroxyl derivatives of these compounds were found to be the most active in terms of deoxyribose-degradation inhibition . They were also able to decrease the superoxide-anion generation .

Plant Growth Regulator

Specific Scientific Field: Agriculture and Botany

Summary of the Application: 5-Methoxy-2-methyl-3-indoleacetic acid, a compound similar to the one , is a plant growth regulator . It plays a role in plant growth and development .

Methods of Application or Experimental Procedures: This compound can be applied to plants in a variety of ways, including foliar sprays, soil drenches, and seed treatments .

Results or Outcomes: This compound has been found to have a broad-spectrum fungicidal activity and can be used as a fungicide in agriculture .

Multifunctional Neuroprotectors

Summary of the Application: In light of the known neuroprotective properties of indole compounds and the promising potential of hydrazone derivatives, two series of aldehyde-heterocyclic hybrids combining those pharmacophores were synthesized as new multifunctional neuroprotectors . The obtained derivatives of indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) had good safety profiles .

Results or Outcomes: The hydroxyl derivatives of these compounds were found to be the most active in terms of deoxyribose-degradation inhibition . They were also able to decrease the superoxide-anion generation . Both series of compounds showed an increased inhibition of hMAO-B, with greater expression detected in the 5MICA hybrids .

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound characterized by its unique structural features, which include a methoxy group attached to both the benzamide and indole moieties. This compound is part of a broader class of indole derivatives known for their diverse biological activities. The presence of the methoxy groups enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties.

, including:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the release of the corresponding carboxylic acid and amine.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions can be facilitated using various reagents and conditions, often depending on the desired end products .

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide exhibits notable biological activities, particularly in areas such as:

  • Antidepressant Effects: Indole derivatives have been studied for their potential antidepressant properties, possibly due to interactions with serotonin receptors.
  • Anti-inflammatory Properties: Similar compounds have shown efficacy in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Antitumor Activity: Some indole derivatives are known for their cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor properties.

These activities are largely attributed to the indole core's ability to interact with biological targets such as receptors and enzymes .

The synthesis of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves several key steps:

  • Formation of the Indole Moiety: Starting from 5-methoxyindole, reactions such as alkylation with ethyl halides can yield the desired indole derivative.
  • Amide Bond Formation: The indole derivative is then reacted with 4-methoxybenzoic acid or its activated form (e.g., acid chloride) in the presence of coupling agents such as dicyclohexylcarbodiimide.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques.

This synthetic route is efficient and allows for the production of high yields of the target compound .

The applications of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide span various fields:

  • Pharmaceutical Development: Due to its potential antidepressant and anti-inflammatory properties, it may serve as a lead compound in drug development.
  • Research Tool: This compound can be utilized in biochemical studies to explore the mechanisms of action related to indole derivatives.
  • Cosmetic Industry: The compound's antioxidant properties may also find applications in cosmetic formulations aimed at skin health.

Interaction studies involving 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors, which could explain its potential antidepressant effects. Further pharmacological evaluations are necessary to fully elucidate its interaction profile and therapeutic potential .

Several compounds share structural similarities with 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideIndole and naphthalene moietiesPotential NSAID hybrid activity
5-MethoxyindoleBasic indole structureFound in natural products; lower complexity
4-MethoxybenzamideSimple amide structureLacks indole functionality; simpler pharmacological profile

The uniqueness of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide lies in its dual methoxy substitution and the specific arrangement of functional groups that may enhance its biological activity compared to these similar compounds .

The synthesis of indole-benzamide hybrids emerged as a strategic focus in the early 2010s, driven by the pharmacological success of indole-containing compounds in oncology and neurology. The target compound, first reported in 2011 (PubChem CID: 52026848), represents a deliberate fusion of two pharmacophoric motifs: the indole ring system and the benzamide scaffold. Early work in this area capitalized on the indole nucleus’s capacity to engage biological targets through π-π stacking and hydrogen bonding, while the benzamide moiety provided metabolic stability and synthetic flexibility.

A pivotal advancement occurred in 2022 with the discovery that indole-benzamide derivatives exhibit potent HDAC1 inhibitory activity. Researchers demonstrated that substituting the indole’s 5-position with methoxy groups enhanced isoform selectivity, positioning 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide as a lead compound for epigenetic cancer therapies. This development built upon earlier structure-activity relationship (SAR) studies showing that methoxy substituents modulate electronic properties and solubility profiles.

Classification and Nomenclature in Scientific Literature

The compound’s systematic IUPAC name, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methoxybenzamide, reflects its structural complexity:

  • Benzamide core: 4-methoxy-substituted aromatic ring
  • Indole system: 5-methoxy-substituted bicyclic heterocycle
  • Ethyl linker: Two-carbon chain connecting the benzamide and indole moieties

Alternative nomenclature includes:

  • 4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS: 1205060-62-3)
  • STL249844 (commercial catalog designation)

The numbering system for the indole ring follows IUPAC conventions, with position 3 bearing the ethyl linker and position 5 containing the methoxy group. This precise substitution pattern distinguishes it from analogs like 4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Y509-1276), which replaces the 5-methoxy with a methyl group.

Research Significance in Medicinal Chemistry

Four key factors drive interest in this compound:

  • Epigenetic Modulation: Demonstrated HDAC1 inhibition (IC₅₀ = 12 nM) with 50-fold selectivity over HDAC6, suggesting potential for targeted cancer therapy.
  • Structural Tunability: The ethyl linker allows conformational flexibility, enabling optimization of target engagement while maintaining metabolic stability.
  • Dual Pharmacophore Synergy: Combines the indole’s membrane permeability with the benzamide’s protease resistance.
  • Pro-Drug Potential: Methoxy groups serve as sites for enzymatic demethylation, enabling controlled activation in vivo.

Recent studies highlight its efficacy in PC-3 prostate cancer xenograft models, where it achieved 23.38% tumor volume reduction versus controls at 50 mg/kg doses.

Related Structural Analogs and Derivatives

The compound exists within a broader family of indole-benzamide hybrids with distinct pharmacological profiles:

CompoundSubstituent (Indole Position 5)Molecular Weight (g/mol)Key Biological Activity
Target CompoundMethoxy (-OCH₃)324.4HDAC1 inhibition
Y509-1276Methyl (-CH₃)308.38Kinase modulation (undisclosed)
Chidamide AnalogEthoxy (-OCH₂CH₃)338.4Broader HDAC inhibition
MS-275 DerivativeChloro (-Cl)342.8Enhanced cytotoxicity

Structural modifications follow established SAR principles:

  • Electron-Donating Groups (e.g., methoxy): Improve solubility and HDAC isoform selectivity
  • Hydrophobic Substituents (e.g., methyl): Enhance blood-brain barrier penetration
  • Halogenation: Increases binding affinity but may reduce metabolic stability

The ethyl linker’s length proves critical – shortening to methyl diminishes activity, while elongation to propyl introduces off-target effects.

Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry due to its inherent capacity to interact with diverse biological targets. This bicyclic aromatic system, comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, exhibits remarkable versatility in drug design [1] [2]. Its planar geometry and electronic distribution enable π-π stacking interactions with hydrophobic binding pockets, while the nitrogen atom serves as a hydrogen bond acceptor or donor, depending on protonation state [1] [3].

Notably, over 4,000 natural and synthetic indole derivatives have demonstrated pharmacological activity across therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications [2] [3]. For example, the indole-based drug ondansetron targets 5-HT₃ receptors to mitigate chemotherapy-induced nausea, while tadalafil’s indole scaffold facilitates binding to phosphodiesterase-5 [1]. The prevalence of indoles in FDA-approved drugs (Table 1) underscores their adaptability to structural modifications while retaining target affinity.

Table 1: FDA-Approved Indole Derivatives and Therapeutic Targets

Drug NameTargetIndole Substitution Pattern
Ondansetron5-HT₃ Receptor3-Carbazoyl, 5-methoxy
TadalafilPDE5 Enzyme1-Benzodioxole, 3-proline
IndomethacinCOX-1/COX-21-p-Chlorobenzoyl, 2-methyl

In 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, the indole core likely engages in hydrophobic interactions and hydrogen bonding with target proteins, leveraging its privileged status to enhance binding kinetics [1] [3].

Significance of 5-Methoxy Substitution on the Indole Ring

Methoxy groups are pivotal modulators of indole bioactivity, with substitution patterns dictating electronic, steric, and solubility profiles. The 5-methoxy group in this compound introduces three critical effects:

  • Electronic Modulation: The electron-donating methoxy group increases indole’s electron density at the 4- and 6-positions via resonance, enhancing π-π interactions with aromatic residues in binding pockets [4] [5]. This electronic perturbation is evident in the reduced oxidation potential of 5-methoxyindole ($$E{pa} = +0.715 \, \text{V}$$) compared to unsubstituted indole ($$E{pa} = +0.950 \, \text{V}$$) [3].

  • Steric Guidance: Positioned at the 5-position, the methoxy group avoids steric clashes with the ethyl linker at C-3, ensuring conformational freedom while directing the benzamide moiety toward complementary regions of the target site.

  • Solubility Enhancement: Methoxy substitution improves aqueous solubility by introducing a polarizable ether oxygen, which facilitates hydrogen bonding with water molecules. This property is critical for oral bioavailability, as demonstrated by 5-methoxyindole’s logP reduction from 2.1 (indole) to 1.8 [5].

Comparative studies of indole derivatives reveal that 5-methoxy substitution consistently improves target engagement. For instance, 5-methoxytryptophan derivatives exhibit 3-fold higher affinity for serotonin receptors than their non-substituted counterparts [2].

Role of the Benzamide Moiety in Biological Recognition

The benzamide group (4-methoxybenzamide) serves as a hydrogen-bonding anchor and aromatic interaction platform. Key features include:

  • Hydrogen Bonding: The amide carbonyl acts as a hydrogen bond acceptor with backbone NH groups (e.g., kinase catalytic domains), while the amide NH donates hydrogen bonds to carbonyl oxygens or water molecules in the binding site.
  • Aromatic Stacking: The para-methoxy-substituted benzene ring engages in edge-to-face or parallel-displaced π-stacking with tyrosine, phenylalanine, or histidine residues.
  • Electrostatic Complementarity: The methoxy group’s electron-donating nature fine-tunes the benzamide’s electrostatic potential, aligning it with polar regions of the target protein.

In COX-2 inhibitors, analogous benzamide derivatives achieve selectivity by forming a hydrogen bond network with Ser530 and Tyr385, suggesting a similar mechanism for this compound [3].

Ethyl Linker and Conformational Flexibility

The ethyl spacer (-CH₂CH₂-) between the indole and benzamide moieties balances rigidity and flexibility:

  • Conformational Sampling: The two-carbon chain allows rotation around C-N and C-C bonds, enabling the indole and benzamide to adopt multiple orientations. This adaptability is crucial for induced-fit binding to structurally diverse targets.
  • Optimal Distance: Molecular modeling suggests the ethyl linker positions the indole C-3 and benzamide carbonyl at 8–10 Å apart, matching the distance between key residues in many enzyme active sites (e.g., ATP-binding pockets in kinases).
  • Metabolic Stability: Unlike longer alkyl chains, the ethyl group resists oxidative metabolism, reducing susceptibility to cytochrome P450-mediated degradation.

Structure-Based Classification and Taxonomy

4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide belongs to a hybrid structural class combining indole and benzamide pharmacophores. Its taxonomy can be delineated as follows:

  • Core Scaffold: Bis-methoxy-substituted indole benzamide.
  • Functional Groups:
    • Primary amine (ethyl linker)
    • Secondary amide (benzamide)
    • Ethers (4- and 5-methoxy)
  • Therapeutic Category: Based on structural analogs, potential applications include kinase inhibition (e.g., VEGFR-2), serotonin receptor modulation, or tubulin polymerization disruption [1] [2].

This classification aligns with trends in multitarget drug design, where hybrid molecules leverage synergistic interactions between distinct pharmacophoric elements [1] [3].

The retrosynthetic analysis of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide reveals several strategic disconnection points that can guide synthetic planning [1] [2]. The primary disconnection involves the amide bond, leading to 4-methoxybenzoic acid and 2-(5-methoxy-1H-indol-3-yl)ethylamine as key synthetic intermediates.

Strategic Disconnections

The compound can be approached through three main retrosynthetic pathways:

  • Amide Bond Disconnection: The most direct approach involves coupling 4-methoxybenzoic acid with 2-(5-methoxy-1H-indol-3-yl)ethylamine (tryptamine derivative)
  • Indole Ring Formation: Construction of the indole nucleus from appropriately substituted aniline precursors
  • Methoxy Group Installation: Late-stage introduction of methoxy functionality through selective methylation reactions

Linear vs. Convergent Approaches

Linear synthetic sequences typically suffer from diminishing overall yields as the number of steps increases [3]. For a 10-step linear sequence with 70% yield per step, the overall yield drops to 2.8%, while maintaining 90% yields per step achieves 35% overall yield [3]. Convergent approaches offer superior efficiency by reducing the longest linear sequence and enabling parallel synthesis of key intermediates.

Indole Ring Construction Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely utilized method for indole construction [4] [5] [6]. This acid-catalyzed cyclization of phenylhydrazones provides reliable access to substituted indoles under relatively mild conditions. The reaction proceeds through a complex mechanism involving hydrazone formation, [7] [7]-sigmatropic rearrangement, and cyclization with ammonia elimination [8] [6].

Key Features:

  • Broad substrate scope accommodating various substituents
  • One-pot procedure without intermediate isolation
  • Typical yields: 60-85%
  • Reaction conditions: 80-150°C, 2-6 hours
  • Compatible with methoxy-substituted substrates

Modern Catalytic Methods

Recent developments in transition metal catalysis have expanded the toolkit for indole synthesis [9] [10]. Copper-catalyzed cyclization reactions offer improved selectivity and milder conditions compared to traditional methods. These reactions typically proceed at 50-100°C with yields of 70-95% [9].

Advantages of Catalytic Methods:

  • Enhanced functional group tolerance
  • Improved regioselectivity
  • Reduced reaction times (30 minutes to 2 hours)
  • Compatibility with green chemistry principles

Multicomponent Reactions

Multicomponent reactions (MCRs) provide efficient access to complex indole structures in a single operation [9] [11]. These reactions combine multiple starting materials in one pot, offering advantages in atom economy and synthetic efficiency. The Ugi reaction and related MCRs have been successfully applied to indole synthesis with yields ranging from 65-85% [9].

Amide Bond Formation Strategies

Traditional Coupling Reagents

The formation of amide bonds represents one of the most frequently performed reactions in organic synthesis [12] [13]. Traditional coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) remain widely used due to their reliability and effectiveness [14] [15].

DCC/DMAP System:

  • Mechanism: Carbodiimide activation followed by nucleophilic attack
  • Typical yields: 70-90%
  • Reaction time: 2-12 hours
  • Byproduct: Dicyclohexylurea (requires chromatographic removal)

EDC/HOBt System:

  • Enhanced efficiency through HOBt activation
  • Water-soluble urea byproduct enables easier purification
  • Typical yields: 80-95%
  • Reaction time: 1-6 hours
  • Excellent substrate tolerance [13]

Next-Generation Coupling Reagents

Advanced coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance for challenging substrates [13]. These reagents provide:

  • Rapid reaction times (30 minutes to 2 hours)
  • High yields (85-95%)
  • Excellent functional group compatibility
  • Reduced epimerization in sensitive substrates

Enzymatic and Biocatalytic Approaches

Biocatalytic amide bond formation represents an emerging green chemistry approach [16]. Enzymatic methods using N-acyltransferases (NATs) and CoA ligases offer:

  • High selectivity and mild reaction conditions
  • Reduced environmental impact
  • Compatibility with complex substrates
  • Potential for in vivo applications

Methoxy Group Incorporation Techniques

Classical Methylation Methods

Traditional methylation approaches rely on classical reagents such as methyl iodide, dimethyl sulfate, and diazomethane [17] [18]. The Williamson ether synthesis remains a cornerstone method for O-methylation of phenolic substrates.

Williamson Ether Synthesis:

  • Mechanism: SN2 displacement of alkyl halide by phenoxide
  • Typical yields: 70-90%
  • Reaction conditions: Basic medium, 50-100°C
  • Substrate scope: Broad, with excellent selectivity

Metal-Catalyzed Methylation

Modern metal-catalyzed methylation methods offer enhanced selectivity and milder conditions [19] [18]. Palladium and copper catalysts enable efficient methylation of diverse substrates under controlled conditions.

Advantages:

  • High regioselectivity
  • Mild reaction conditions (25-100°C)
  • Excellent yields (85-95%)
  • Compatibility with sensitive functional groups

Enzymatic Methylation

Enzymatic O-methylation using O-methyltransferases (OMTs) represents the most selective and environmentally benign approach [20] [21]. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor and offer:

  • Exceptional regioselectivity (>99%)
  • Mild reaction conditions (25-37°C)
  • High yields (80-95%)
  • Complete atom economy
  • Minimal environmental impact

Alternative Synthetic Routes and Their Comparative Efficiency

Route Efficiency Analysis

The efficiency of synthetic routes can be evaluated using multiple metrics including overall yield, atom economy, and environmental impact [3] [22]. Mathematical approaches combining molecular similarity and complexity provide quantitative measures for route comparison.

Key Efficiency Metrics:

  • Overall Yield: Product of individual step yields
  • Atom Economy: Percentage of reactant atoms incorporated into product
  • E-Factor: Waste generated per unit of product
  • Process Mass Intensity (PMI): Total mass input per unit of product

Comparative Route Analysis

Route TypeOverall YieldAtom EconomyEnvironmental ImpactComplexity
Linear Sequential15-35%MediumHighLow
Convergent35-60%HighMediumMedium
Multicomponent45-70%Very HighLowHigh

Synthetic Route Optimization

Modern synthetic route optimization employs computational tools to predict optimal reaction conditions and identify bottlenecks [22] [23]. These approaches consider:

  • Reaction kinetics and thermodynamics
  • Substrate compatibility and functional group tolerance
  • Scalability and process economics
  • Environmental and safety considerations

Green Chemistry Approaches for Sustainable Synthesis

Principles of Green Chemistry

Green chemistry principles emphasize waste prevention, atom economy, and the use of renewable feedstocks [24] [25]. These principles guide the development of sustainable synthetic methodologies that minimize environmental impact while maintaining synthetic efficiency.

Core Principles:

  • Waste Prevention: Design reactions to minimize byproduct formation
  • Atom Economy: Maximize incorporation of starting materials into products
  • Safer Synthesis: Use less hazardous chemicals and conditions
  • Renewable Feedstocks: Utilize sustainable starting materials

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for green chemistry [26] [27] [28]. This technology offers:

  • Dramatic Time Reduction: 2-3 orders of magnitude faster than conventional heating
  • Enhanced Yields: Often 5-15% higher than conventional methods
  • Energy Efficiency: Reduced overall energy consumption
  • Improved Selectivity: Better control over reaction pathways

Microwave Advantages:

  • Reaction times: 5-30 minutes (vs. hours for conventional heating)
  • Yields: 75-95% (typically 5-15% higher)
  • Temperature control: Precise and uniform heating
  • Solvent reduction: Often enables solvent-free conditions

Biocatalytic Approaches

Enzymatic synthesis represents the pinnacle of green chemistry, offering unparalleled selectivity and mild reaction conditions [16] [29]. Biocatalytic approaches for tryptamine derivatives demonstrate:

  • Exceptional Selectivity: >99% regioselectivity in many cases
  • Mild Conditions: Ambient temperature and pressure
  • Aqueous Media: Elimination of organic solvents
  • Renewable Catalysts: Self-regenerating enzyme systems

Sustainable Solvent Systems

The development of environmentally benign solvent systems is crucial for green synthesis [24] [25]. Modern approaches include:

  • Ionic Liquids: Recyclable, non-volatile alternatives to organic solvents
  • Supercritical Carbon Dioxide: Green solvent for extraction and reaction
  • Water-Based Systems: Aqueous reaction media for polar substrates
  • Solvent-Free Conditions: Neat reactions eliminating solvent requirements

Process Intensification

Process intensification techniques enhance synthetic efficiency while reducing environmental impact [24] [30]. Key strategies include:

  • Continuous Flow Chemistry: Improved heat and mass transfer
  • Microreactor Technology: Enhanced mixing and precise control
  • Integrated Processes: Combining multiple steps in single operations
  • Cascade Reactions: Sequential transformations without isolation

XLogP3

2.4

Dates

Last modified: 04-15-2024

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